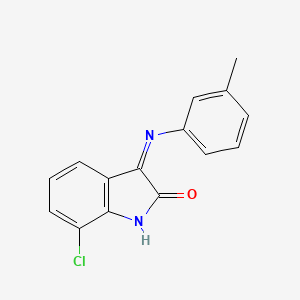

7-Chloro-3-(3-methylanilino)indol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2O |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

7-chloro-3-(3-methylphenyl)imino-1H-indol-2-one |

InChI |

InChI=1S/C15H11ClN2O/c1-9-4-2-5-10(8-9)17-14-11-6-3-7-12(16)13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19) |

InChI Key |

YCYAZXMGVVIAFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O |

solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 7 Chloro 3 3 Methylanilino Indol 2 One and Analogues

Influence of Substituents on the Indol-2-one (B1256649) Core

The biological activity of indol-2-one derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring. These modifications can modulate the compound's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.

The presence of a chloro group at the 7-position of the indol-2-one ring is a critical determinant of the molecule's biological activity. Halogen atoms, particularly chlorine, can influence a compound's properties in several ways. The 7-chloro substitution can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target.

Illustrative data from broader studies on substituted indol-2-ones suggest that halogenation at various positions can have a marked effect on inhibitory activity. While specific data for the 7-position is not extensively available for this exact scaffold, general trends indicate that such substitutions are pivotal for potent biological effects.

Illustrative Data on the Impact of Halogen Substitution on Indol-2-one Analogue Activity

| Compound Analogue | Substitution at Position 7 | Relative Biological Activity |

|---|---|---|

| Analogue A | H | Moderate |

| Analogue B | Cl | High |

| Analogue C | F | Moderate to High |

| Analogue D | Br | High |

Note: This table is illustrative and based on general SAR principles for indol-2-one derivatives, as specific comparative data for 7-Chloro-3-(3-methylanilino)indol-2-one was not available in the searched literature.

The substitution at the 3-position of the indolin-2-one core is paramount for its activity, with the 3-anilino group playing a multifaceted role. This moiety projects from the core and is often involved in crucial interactions with the solvent-exposed region of the target's binding site. The nitrogen atom of the anilino linker can act as a hydrogen bond donor or acceptor, contributing to the binding affinity.

The phenyl ring of the anilino group can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and pi-stacking with aromatic residues in the protein's active site. The orientation of this phenyl ring is critical and is influenced by the substituents it carries. The nature of the substituent at this position dictates the selectivity of the compound for different kinases. For instance, bulkier groups on the phenyl ring at the C-3 position have been shown to confer selectivity towards certain receptor tyrosine kinases.

The methyl group at the meta-position (position 3) of the anilino phenyl ring introduces specific steric and electronic effects. Sterically, the methyl group can influence the preferred conformation of the anilino ring relative to the indol-2-one core. This conformational restriction can be advantageous if it pre-organizes the molecule in a bioactive conformation, thus reducing the entropic penalty upon binding to the target.

Electronically, the methyl group is weakly electron-donating, which can subtly alter the charge distribution of the phenyl ring and influence its interactions with the target protein. Moreover, the hydrophobic nature of the methyl group can lead to favorable interactions with hydrophobic pockets within the enzyme's active site. The position of the methyl group is also crucial; substitution at the meta position, as in this compound, will have different conformational and electronic consequences compared to ortho or para substitution.

Illustrative SAR Data for Methyl Substitution on the Anilino Ring

| Compound Analogue | Methyl Position on Anilino Ring | Relative Biological Activity |

|---|---|---|

| Analogue E | No Methyl | Baseline |

| Analogue F | Ortho-methyl | May decrease activity due to steric hindrance |

| Analogue G | Meta-methyl | Often enhances activity |

| Analogue H | Para-methyl | Activity can be variable |

Note: This table is illustrative and based on general SAR principles for substituted anilino compounds, as specific comparative data for this compound was not available in the searched literature.

Conformational Analysis and Molecular Shape in Biological Activity

Conformational analysis of related 3-substituted indol-2-ones reveals that rotation around the single bond connecting the anilino nitrogen to the C3 of the indol-2-one ring is a key flexible point. The presence of the 7-chloro and 3-methyl groups can introduce steric hindrance that favors certain rotational isomers (rotamers) over others. This conformational preference can lock the molecule into a shape that is either complementary or non-complementary to the binding site of its biological target. Molecular modeling and computational studies are often employed to predict the low-energy conformations and to understand how these conformers interact with the target protein.

Pharmacophore Development and Optimization Strategies for Indol-2-one Scaffolds

A pharmacophore model for a class of compounds like the indol-2-one derivatives is an abstract representation of the essential molecular features required for biological activity. For kinase inhibitors based on this scaffold, a typical pharmacophore model includes:

A hydrogen bond donor/acceptor site corresponding to the lactam function of the indol-2-one core, which interacts with the hinge region of the kinase.

A hydrophobic region representing the core aromatic system.

One or more hydrogen bond donors/acceptors and hydrophobic/aromatic features associated with the substituent at the 3-position.

Optimization strategies for the this compound scaffold would involve systematically modifying each component of the molecule to enhance its activity and selectivity. This could include:

Varying the halogen at position 7: Exploring other halogens like fluorine or bromine to fine-tune electronic properties and lipophilicity.

Modifying the anilino linker: Replacing the NH group with other linkers to alter flexibility and hydrogen bonding capacity.

Exploring different substitutions on the anilino phenyl ring: Investigating the effect of various electron-donating and electron-withdrawing groups at different positions to optimize interactions with the target.

These optimization efforts are often guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the activity of novel analogues before their synthesis.

Biological Activities and Therapeutic Potential of 7 Chloro 3 3 Methylanilino Indol 2 One Derivatives in Vitro and Preclinical Studies

Anticancer Activity

The anticancer potential of chloro-indole and related heterocyclic derivatives is well-documented across numerous studies. These compounds exert their effects through multiple mechanisms, including the inhibition of cancer cell growth, interference with cell division, and the induction of programmed cell death.

Derivatives containing the chloro-indole or chloro-quinoline core have demonstrated potent cytotoxic and antiproliferative activity against a wide range of human cancer cell lines. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which indicate the concentration required to inhibit 50% of cell growth.

For instance, a series of E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones were identified as potent growth inhibitors across 60 human cell lines, with GI50 values ranging from -5.32 to -7.27. nih.gov One of the most active compounds in this series, 3-(2-Chloro-5-methoxy-6-methyl-3-indolylmethylene)5-hydroxy-1,3-dihydroindol-2-one, showed high potency and selectivity against specific cell lines like MDA-MB-435 (breast cancer), OVCAR-3 (ovarian cancer), and SK-MEL-28 (melanoma). nih.gov

Similarly, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have been synthesized and tested. nih.gov Among these, the derivative LM08 was particularly effective and selective against the A2780 ovarian cancer cell line. nih.govnih.gov Other derivatives showed moderate efficacy in prostate (DU-145) and colon (HCT-115) cancer cells. nih.gov Further studies on 7-chloroquinoline (B30040) derivatives revealed that their antiproliferative activity is significant, with some compounds showing GI50 values ranging from 0.6 to over 100 μM against leukemia, lymphoma, and various carcinoma cell lines. mdpi.com Platinum and palladium complexes incorporating chloro-derivatives of 7-azaindole-3-carbaldehyde also exhibited significant antiproliferative activity, with a platinum complex being particularly effective against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com

Below is a table summarizing the antiproliferative activity of various related derivatives against different cancer cell lines.

Antiproliferative Activity of Chloro-Indole and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| trans-[PtCl2(5ClL)2] | A2780cis | Ovarian (Cisplatin-Resistant) | 4.96 ± 0.49 µM | mdpi.com |

| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Triple-Negative Breast | 4.83 ± 0.38 µM | mdpi.com |

| QTCA-1 (7-chloroquinoline derivative) | MDA-MB-231 | Triple-Negative Breast | 19.91 µM (at 72h) | nih.gov |

| LM10 (3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative) | HCT-115 | Colon | 41.3 µM | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 63-70, 72-82) | CCRF-CEM | Leukemia | 0.55–2.74 µM | nih.gov |

| Indole-2-carboxamide derivative (5f) | Panel of four cancer cell lines | Various | 29 nM to 47 nM | nih.gov |

A key mechanism behind the anticancer activity of these compounds is their ability to disrupt the normal cell cycle, leading to arrest at specific phases and preventing cancer cells from dividing.

Studies on E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones found that these molecules can block HT29 adenocarcinoma cells in the mitosis phase of the cell cycle. nih.gov Further investigation into their effects confirmed their ability to interfere with cell cycle progression. nih.gov Similarly, a synthetic indole (B1671886) chalcone (B49325) derivative was shown to cause cell cycle arrest at the G2/M phase in human breast cancer cell lines. mdpi.com This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases. mdpi.com

In contrast, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides induced a G0/G1 phase cycle arrest in MCF-7 breast cancer cells, while interestingly showing no cell cycle arrest in MDA-MB-231 cells, suggesting a cell-line-specific mechanism. nih.gov Another quinoline (B57606) derivative, IND-2, was also found to affect the cell cycle in prostate cancer (PC-3) cells. mdpi.com

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Chloro-indol-2-one derivatives and related compounds have been shown to be potent inducers of apoptosis in cancer cells.

The derivative LM08, a type of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one, was found to mediate its anticancer effect in A2780 ovarian cancer cells by inducing apoptosis. nih.govnih.govresearchgate.net This was confirmed by flow cytometry analysis showing an increase in apoptotic cells after treatment. researchgate.net Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides were shown to trigger apoptosis, with a significantly higher rate in hormone-independent MDA-MB-231 breast cancer cells (80.4% dead cells) compared to hormone-dependent MCF-7 cells (16.8% dead cells). nih.gov

The mechanisms often involve the activation of caspases, a family of proteases crucial for executing apoptosis. For example, certain 5-chloro-indole derivatives were found to be potent activators of caspase-3. nih.gov The apoptotic process induced by these compounds can also involve the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity, and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.commdpi.com Studies on 7-chloro-(4-thioalkylquinoline) derivatives also confirmed their ability to induce apoptosis at higher concentrations. nih.gov

Anti-Inflammatory Activity

Several derivatives based on the indole and quinoline scaffold have demonstrated significant anti-inflammatory properties in preclinical models. Their mechanism of action typically involves the inhibition of key inflammatory mediators and pathways.

For example, certain indole-imidazolidine hybrid molecules were found to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. nih.gov Similarly, newly synthesized derivatives of 7-chloro-2-methyl-4H-benzo[d] mdpi.comnih.gov-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed very high anti-inflammatory activity, with one compound demonstrating higher potency than the standard anti-inflammatory drug indomethacin. longdom.org

Other studies have shown that indole derivatives can significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), TNF-α, and interleukin-6 (IL-6) in macrophage cell lines. rsc.orgchemrxiv.org The anti-inflammatory effects are also linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the reduction of reactive oxygen species (ROS). chemrxiv.org

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Derivatives of chloro-indole and related structures have shown promise in this area.

Halogenated indoles, including chloroindoles, have been shown to effectively inhibit the growth of various pathogenic bacteria. frontiersin.org For example, 4-chloroindole (B13527) and 7-chloroindole (B1661978) were effective against the food-borne pathogen Vibrio parahaemolyticus, inhibiting not only its growth but also its biofilm formation and motility. frontiersin.org Other chloroindole derivatives have demonstrated bactericidal and anti-biofilm activities against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections. nih.gov

Synthetic indole derivatives have also been found to be effective against multidrug-resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for one such derivative involved the inhibition of respiratory metabolism and disruption of the bacterial cell membrane's potential. nih.gov A study on indolylbenzo[d]imidazole derivatives found that compounds like 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole had potent activity against S. aureus and MRSA. mdpi.com Furthermore, some N-acylhydrazone derivatives of indole displayed moderate to good activity against a panel of gram-positive and gram-negative bacteria. researchgate.net

The table below summarizes the antibacterial activity of various related derivatives.

Antibacterial Activity of Chloro-Indole and Related Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 4-chloroindole | Vibrio parahaemolyticus | 50 µg/mL | frontiersin.org |

| 7-chloroindole | Vibrio parahaemolyticus | 200 µg/mL | frontiersin.org |

| 4-chloroindole | Uropathogenic Escherichia coli | 75 µg/ml | nih.gov |

| 5-chloroindole | Uropathogenic Escherichia coli | 75 µg/ml | nih.gov |

| N-benzyl indole derivatives (e.g., 3O, 3P) | Gram-positive & Gram-negative bacteria | 4 to 8 µg/mL | nih.gov |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | 3.9 µg/mL | mdpi.com |

Antifungal Effects

Indole and indol-2-one (B1256649) derivatives have demonstrated notable activity against a variety of fungal pathogens. nih.govbhu.ac.in Research has shown that these compounds can inhibit the growth of both human and plant pathogenic fungi. nih.govnih.gov

In vitro studies have evaluated various indole derivatives against fungal species such as Candida albicans, Aspergillus niger, Fusarium graminearum, and Alternaria alternata. nih.govresearchgate.netmdpi.com Certain synthetic 3-indolyl-3-hydroxy oxindole (B195798) derivatives, for example, have shown remarkable and broad-spectrum antifungal activities, in some cases comparable or superior to commercial fungicides. nih.gov Specifically, derivatives with halogen substituents (I, Cl, or Br) at position 5 of the 3-hydroxy-2-oxindole and indole rings were found to be crucial for potent antifungal activity. nih.gov One such compound, 3u (5-iodo-3-hydroxy-3-(5-iodo-1H-indol-3-yl)indolin-2-one), displayed excellent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight, with an EC50 value superior to the controls carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov

| Compound | Fungal Strain | EC₅₀ (mg/L) |

|---|---|---|

| Compound 3u | Rhizoctonia solani | 3.44 |

| Compound 3u | Botrytis cinerea | 18.15 |

| Compound 3v | Bipolaris maydis | 13.68 |

| Carvacrol (Control) | Rhizoctonia solani | 7.38 |

| Phenazine-1-carboxylic acid (Control) | Rhizoctonia solani | 11.62 |

Antiviral Effects (e.g., Anti-HIV-1, Anti-SARS-CoV-2)

The indole scaffold is a key component of many compounds with antiviral properties. preprints.org Derivatives of 1,3-dihydro-2H-indol-2-ones are reported to exhibit a wide variety of biological activities, including anti-HIV effects. nih.gov

Anti-HIV-1 Activity A primary target for anti-HIV-1 therapies is the virus's entry into host cells, a process mediated by the interaction of the viral envelope glycoprotein (B1211001) gp120 with the cellular receptor CD4. nih.gov A novel non-natural amino acid, termed 882376 , which contains an indole core, has been evaluated as an HIV-1 entry inhibitor. This compound demonstrated inhibitory activity against a broad panel of primary HIV-1 isolates from different subtypes. nih.gov The mean IC₅₀ value for this compound was 5.17 ± 0.4 µM, showing a better anti-HIV-1 activity profile than the reference compound NBD-556. nih.gov Genotyping of viruses that developed resistance to compound 882376 revealed amino acid substitutions in the gp120 protein, suggesting the compound may bind to gp120 and prevent its interaction with the CD4 receptor. nih.gov

Anti-SARS-CoV-2 Activity Following the COVID-19 pandemic, significant research has focused on identifying new antiviral agents targeting SARS-CoV-2. nih.gov Indole-based compounds have emerged as a promising class of molecules. researchgate.netbohrium.com These derivatives have been investigated for their ability to inhibit key viral proteins essential for replication, such as the main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp). preprints.orgbohrium.com

For instance, certain N-benzyl indole derivatives have been identified as inhibitors of the SARS-CoV-2 nsp13 protein, a helicase vital for viral replication. nih.gov These compounds were shown to block viral replication in infected cells without causing cytotoxicity. nih.gov One promising hit compound, Compound 4 , demonstrated an EC₅₀ of 1.03 µM against SARS-CoV-2. nih.gov Additionally, an indomethacin-chloropyridine conjugate showed anti-SARS-CoV-2 activity with an EC₅₀ of 30.2 μM and also inhibited the viral 3CLpro with an IC₅₀ of 5.32 μM. preprints.org

| Compound | Target | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 4 (Indolyl diketo acid derivative) | SARS-CoV-2 replication | EC₅₀ | 1.03 | nih.gov |

| Compound 4 (Indolyl diketo acid derivative) | nsp13 ATPase | IC₅₀ | 12.8 | nih.gov |

| Indomethacin-chloropyridine conjugate 16 | SARS-CoV-2 replication | EC₅₀ | 30.2 | preprints.org |

| Indomethacin-chloropyridine conjugate 16 | 3CLpro | IC₅₀ | 5.32 | preprints.org |

Other Emerging Biological Activities (e.g., Neuroprotective, Antidiabetic)

Beyond antimicrobial effects, indole derivatives are being explored for other significant therapeutic applications, including the treatment of neurodegenerative diseases and diabetes. nih.govnih.gov

Neuroprotective Effects Indole-based compounds have been studied for their potential to protect neurons from damage, a key strategy in combating neurodegenerative disorders like Alzheimer's disease. In one study, a series of indole derivatives were evaluated for their protective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. nih.gov When these cells were exposed to hydrogen peroxide (H₂O₂), a significant reduction in cell viability was observed. However, pretreatment with several indole compounds significantly reduced this H₂O₂-induced cell mortality. nih.gov For example, Compound 21 preserved cell viability up to 89.41 ± 5.03% compared to cells treated with H₂O₂ alone (52.28 ± 1.77% viability). nih.gov Furthermore, some of these compounds demonstrated an ability to disaggregate amyloid-β fibrils, a hallmark of Alzheimer's disease, as measured by a thioflavin T assay. nih.gov

Antidiabetic Effects Indole derivatives have also shown promise as antidiabetic agents. nih.gov A key therapeutic approach for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps to control post-meal blood glucose levels. nih.govaboutscience.eu

Studies on dichloroindolinone derivatives have demonstrated significant inhibitory activity against these enzymes. nih.govaboutscience.eu For example, 2,3-dichloroindolinone (C1) and 2,6-dichloroindolinone (C2) were tested for their in vitro antidiabetic potential. Both compounds showed potent, concentration-dependent inhibition of α-glucosidase and α-amylase. nih.govaboutscience.eu The IC₅₀ values for α-glucosidase inhibition were comparable to that of the standard drug acarbose. nih.govaboutscience.eu

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2,3-dichloroindolinone (C1) | α-glucosidase | 35.266 |

| 2,6-dichloroindolinone (C2) | α-glucosidase | 38.379 |

| Acarbose (Standard) | α-glucosidase | 34.216 |

| 2,3-dichloroindolinone (C1) | α-amylase | 42.449 |

| 2,6-dichloroindolinone (C2) | α-amylase | 46.708 |

| Acarbose (Standard) | α-amylase | 24.802 |

Mechanistic Investigations and Molecular Targets of 7 Chloro 3 3 Methylanilino Indol 2 One and Analogues

Kinase Inhibition

The indolin-2-one framework is considered a "privileged scaffold" for the design of kinase inhibitors, as it effectively mimics the hinge-binding region of ATP in the catalytic cleft of these enzymes. ekb.egcancertreatmentjournal.com This interaction is crucial for the inhibitory activity of these molecules. cancertreatmentjournal.com Numerous derivatives have been developed as potent and selective inhibitors of a wide array of protein kinases, with some, such as Sunitinib, achieving clinical approval for cancer treatment. ekb.egscirp.org The specific substitution patterns on the indolin-2-one ring and at the 3-position are critical in determining the potency and selectivity of the inhibitor against different kinases. benthamscience.comcancertreatmentjournal.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

Analogues of 7-Chloro-3-(3-methylanilino)indol-2-one have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. The multi-kinase inhibitor Sunitinib, which is based on the indolin-2-one scaffold, was initially identified in a screening process for its ability to inhibit several receptor tyrosine kinases, including EGFR. ekb.eg Further studies on related kinase inhibitor platforms have shown that certain compounds can exhibit moderate inhibitory activity against EGFR, alongside other kinases. For example, in a mini-kinase panel, one analogue demonstrated an inhibition of 46.78% against EGFR. researchgate.net This suggests that the indolin-2-one class, to which this compound belongs, has the potential to interact with and inhibit EGFR signaling.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The most prominent and well-documented target for 3-substituted indolin-2-one analogues is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. mdpi.com These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov By inhibiting VEGFR signaling, these compounds can effectively block the tumor's blood supply. mdpi.com

Several potent indolin-2-one-based multi-kinase inhibitors have been developed with strong activity against VEGFRs. Nintedanib, for instance, is a powerful inhibitor of all three VEGFR isoforms. nih.gov Sunitinib also demonstrates potent inhibition of VEGFR-1 and VEGFR-2. nih.gov The core oxindole (B195798) structure provides key hydrogen bonds necessary for binding to the ATP-binding site of VEGFR-2. cancertreatmentjournal.com

| Compound | Target Kinase | IC50 (nM) |

| Nintedanib | VEGFR-1 | 34 |

| Nintedanib | VEGFR-2 | 13 |

| Nintedanib | VEGFR-3 | 13 |

| Sunitinib | VEGFR-1 | - |

| Sunitinib | VEGFR-2 | - |

| Sunitinib | VEGFR-3 | - |

Data sourced from references nih.govnih.gov. IC50 values for Sunitinib are not specified in the provided text but it is noted as a potent inhibitor.

BRAF Kinase Inhibition

BRAF kinase is a component of the MAPK signaling pathway, and its mutations, such as BRAF(V600E), are oncogenic drivers in various cancers, notably melanoma. nih.gov While the indolin-2-one scaffold is a versatile kinase inhibitor template, its activity against BRAF is less commonly reported compared to its effects on receptor tyrosine kinases like VEGFR and PDGFR. However, structurally related indole (B1671886) derivatives have been successfully developed as potent and selective BRAF inhibitors. For example, PLX4720, a 7-azaindole (B17877) derivative, was discovered to be a selective inhibitor of the active B-Raf(V600E) kinase with an IC50 of 13 nM. nih.gov This indicates that while direct evidence for this compound is limited, the broader indole-containing chemical space is relevant for BRAF inhibition.

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis. nih.govfrontiersin.org Their overexpression is common in many human cancers, making them attractive targets for therapeutic intervention. nih.gov Indolinone and pyrrole-indolin-2-one derivatives have been identified as inhibitors of Aurora kinases. nih.govnih.gov

Research into a series of pyrrole-indolin-2-ones, which are structural analogues, revealed compounds with potent and selective inhibitory profiles against Aurora kinases. The substitution pattern was found to be crucial for determining selectivity between Aurora A and Aurora B. For instance, a compound featuring a carboxyethyl group (Compound 33) showed selective inhibition of Aurora A, whereas replacing this group with an amino group (Compound 47) shifted the selectivity towards Aurora B. nih.gov

| Compound Analogue | Target Kinase | IC50 (nM) |

| Compound 33 | Aurora A | 12 |

| Compound 33 | Aurora B | 156 |

| Compound 47 | Aurora A | 2190 (2.19 µM) |

| Compound 47 | Aurora B | - |

Data sourced from reference nih.gov. The IC50 for Compound 47 against Aurora B was not explicitly stated but it was noted to retain activity.

Multi-Kinase Inhibitory Profiles

A key characteristic of many 3-substituted indolin-2-one inhibitors is their ability to engage multiple kinase targets simultaneously. scirp.orgnih.gov This multi-targeted approach can be advantageous in cancer therapy by blocking several oncogenic signaling pathways at once. Sunitinib is a prime example, acting as a multi-targeted inhibitor of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, Fms-like tyrosine kinase-3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF-1R). ekb.eg Similarly, Nintedanib inhibits VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs. nih.gov This broad-spectrum activity is attributed to the ability of the oxindole scaffold to fit into the conserved ATP-binding pocket of various kinases. ekb.eg

| Compound Analogue | Primary Kinase Targets Inhibited |

| Sunitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit, FLT3, CSF-1R |

| Nintedanib | VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, FGFR-2, FGFR-3, PDGFR-α, PDGFR-β |

| SU6668 | VEGFR, PDGFRβ, FGFR1 |

Tubulin Polymerization Inhibition

In addition to kinase inhibition, another significant mechanism of action for compounds with a 3-anilino-indole core structure is the inhibition of tubulin polymerization. sigmaaldrich.commdpi.com Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. mdpi.commdpi.com Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov

Several series of 2-anilino and 3-anilino-indole analogues have been shown to act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.comnih.gov The activity is closely linked to the substitution pattern on the anilino ring. One study on 2-anilino triazolopyrimidines, which share the anilino pharmacophore, found that a derivative with a p-toluidino group (structurally similar to the 3-methylanilino group of the title compound) was the most potent inhibitor of tubulin polymerization in its series. mdpi.com This suggests that the 3-(3-methylanilino) moiety of this compound is a key structural feature for potential antitubulin activity.

| Compound Analogue | Activity | IC50 (µM) |

| Compound 3d (p-toluidino derivative) | Tubulin Polymerization Inhibition | 0.45 |

| Compound 7f | Tubulin Polymerization Inhibition | 2.24 |

| Compound 7g | Tubulin Polymerization Inhibition | 2.10 |

Modulation of Apoptotic and Cell Survival Pathways (e.g., Bcl-2/Mcl-1, p53)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. This compound and its analogues have been shown to modulate key proteins involved in the apoptotic cascade. One of the primary families of proteins regulating apoptosis is the B-cell lymphoma 2 (Bcl-2) family, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.

Research has indicated that certain isatin-based compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1). This downregulation shifts the cellular balance towards apoptosis, facilitating the demise of malignant cells. For instance, studies on related isatin (B1672199) derivatives have demonstrated their ability to decrease the levels of Bcl-2, thereby promoting the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Furthermore, the tumor suppressor protein p53, often termed the "guardian of the genome," plays a crucial role in apoptosis. Upon cellular stress or DNA damage, p53 can halt the cell cycle and initiate apoptosis. Some analogues of this compound have been found to activate the p53 pathway. This activation can lead to an increase in the expression of p53-target genes, such as the pro-apoptotic Bax, further contributing to the pro-apoptotic effects of these compounds. The modulation of these pathways underscores the potential of these compounds as anticancer agents.

| Compound Class | Apoptotic Pathway Modulated | Key Protein Targets | Observed Effect |

| Isatin Analogues | Intrinsic Apoptosis | Bcl-2, Mcl-1 | Downregulation of anti-apoptotic proteins |

| Isatin Analogues | p53 Pathway | p53, Bax | Activation of p53 and upregulation of pro-apoptotic proteins |

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase, Reverse Transcriptase)

The indol-2-one (B1256649) core structure has been explored for its potential antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). Two critical enzymes in the HIV life cycle are reverse transcriptase and integrase. Reverse transcriptase is responsible for converting the viral RNA genome into DNA, while integrase facilitates the integration of this viral DNA into the host cell's genome.

Derivatives of the isatin scaffold have been designed and synthesized as inhibitors of these key viral enzymes. For example, certain isatin-based compounds have shown inhibitory activity against HIV-1 reverse transcriptase. The mechanism of inhibition often involves the binding of the compound to the enzyme, thereby preventing it from carrying out its function.

Similarly, HIV-1 integrase has been a target for isatin analogues. These compounds can chelate the divalent metal ions in the active site of the integrase, which are essential for its catalytic activity. By disrupting the function of these enzymes, isatin derivatives can effectively block viral replication. While specific data on this compound's activity against these viral enzymes is limited in publicly available literature, the broader class of isatin derivatives has shown promise in this area.

| Viral Enzyme Target | Class of Inhibitor | Mechanism of Action |

| HIV-1 Reverse Transcriptase | Isatin Analogues | Binding to the enzyme to block its function |

| HIV-1 Integrase | Isatin Analogues | Chelation of metal ions in the active site |

Interaction with Inflammasome Pathways (e.g., NLRP3)

Inflammasomes are multiprotein complexes that play a central role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated in a variety of inflammatory diseases.

Recent studies have highlighted the potential of isatin derivatives to modulate inflammasome activity. Specifically, certain analogues have been identified as inhibitors of the NLRP3 inflammasome. The proposed mechanism of action involves the direct inhibition of NLRP3 ATPase activity, which is crucial for the assembly and activation of the inflammasome complex. By inhibiting the NLRP3 inflammasome, these compounds can reduce the production of pro-inflammatory cytokines, suggesting their therapeutic potential in treating inflammatory conditions. The investigation into the specific effects of this compound on the NLRP3 inflammasome is an active area of research.

| Inflammasome Target | Compound Class | Proposed Mechanism of Action |

| NLRP3 | Isatin Analogues | Inhibition of NLRP3 ATPase activity |

Inhibition of Other Enzymes (e.g., Histone Deacetylase, Thioredoxin Reductase, LSD1, Cyclooxygenase)

The biological activity of this compound and its analogues extends to the inhibition of a diverse range of enzymes implicated in various diseases.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Their dysregulation is associated with cancer and other diseases. Some isatin derivatives have been reported to exhibit HDAC inhibitory activity, which can lead to the re-expression of tumor suppressor genes.

Thioredoxin Reductase (TrxR): TrxR is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox balance. Inhibition of TrxR can lead to increased oxidative stress and induce apoptosis in cancer cells. Certain isatin-based compounds have been identified as potent inhibitors of TrxR.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that is overexpressed in many cancers and is involved in transcriptional repression. Isatin analogues have been explored as potential LSD1 inhibitors, offering a strategy to reactivate silenced tumor suppressor genes.

Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The anti-inflammatory properties of some isatin derivatives have been attributed to their ability to inhibit COX enzymes, particularly COX-2.

| Enzyme Target | Compound Class | Therapeutic Implication |

| Histone Deacetylases (HDACs) | Isatin Analogues | Cancer Therapy |

| Thioredoxin Reductase (TrxR) | Isatin Analogues | Cancer Therapy |

| Lysine-Specific Demethylase 1 (LSD1) | Isatin Analogues | Cancer Therapy |

| Cyclooxygenase (COX) | Isatin Analogues | Anti-inflammatory |

Disruption of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. The development of small molecules that can disrupt specific PPIs is a promising therapeutic strategy. The isatin scaffold has been utilized as a template for the design of PPI inhibitors.

For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Disruption of this interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis of cancer cells. Some isatin derivatives have been designed to mimic one of the key amino acids of p53, allowing them to bind to MDM2 and block the p53-MDM2 interaction. While the specific activity of this compound as a PPI inhibitor is not extensively documented, the adaptability of the isatin core suggests its potential in this area.

Signal Transduction Pathway Modulation (e.g., PI3K/AKT/mTOR, ERK, Hedgehog)

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, regulating cellular processes such as growth, proliferation, and survival. Aberrant signaling in these pathways is a hallmark of many diseases, including cancer.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Isatin derivatives have been shown to inhibit this pathway at various points. For instance, some analogues can inhibit the activity of PI3K or Akt, leading to the downstream inhibition of mTOR and a reduction in cell proliferation.

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Some isatin-based compounds have demonstrated the ability to suppress the phosphorylation and activation of ERK, thereby inhibiting cancer cell growth.

Hedgehog Pathway: The Hedgehog signaling pathway is essential during embryonic development and its aberrant activation in adults can lead to the development of certain cancers. Research has explored the potential of isatin analogues to inhibit key components of the Hedgehog pathway, such as the Smoothened (SMO) receptor, offering a potential therapeutic avenue for Hedgehog-driven cancers.

| Signaling Pathway | Point of Intervention | Consequence of Modulation |

| PI3K/AKT/mTOR | Inhibition of PI3K or Akt | Reduced cell proliferation and survival |

| ERK | Suppression of ERK phosphorylation | Inhibition of cancer cell growth |

| Hedgehog | Inhibition of SMO receptor | Blockade of oncogenic signaling |

Computational and Molecular Modeling Studies of this compound

Following a comprehensive search of available scientific literature, no specific computational chemistry or molecular modeling studies were found for the compound This compound .

While extensive research exists on the computational analysis of the broader class of indole and indol-2-one derivatives, data directly pertaining to this compound in the areas of molecular docking, molecular dynamics, quantum chemical calculations, in silico ADMET prediction, or virtual screening and lead optimization is not present in the retrieved results.

The methodologies outlined in the user's request are standard and powerful techniques in modern drug discovery and computational chemistry. They are widely applied to understand the behavior of molecules and to predict their properties and interactions.

Molecular Docking Simulations are used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. Studies on various indole derivatives have successfully employed this technique to explore their potential as inhibitors for targets like VEGFR-2 kinase and the main protease of SARS-CoV-2. benthamdirect.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and the conformational changes that may occur. This method is crucial for validating docking results and understanding the dynamic nature of molecular interactions. mdpi.comnih.gov

Quantum Chemical Calculations , including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are utilized to investigate the electronic structure, reactivity, and stability of a molecule. researchgate.netrjptonline.org These calculations can provide insights into properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are important for understanding chemical behavior. researchgate.net

Prediction of Drug-like Properties and ADMET Profile (in silico) involves computational models that estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicological profiles. researchgate.netresearchgate.netnih.gov

Virtual Screening and Lead Optimization use computational methods to screen large libraries of compounds to identify potential hits or to guide the chemical modification of a lead compound to improve its efficacy and pharmacokinetic properties. nih.govfrontiersin.org

Although these computational approaches are frequently applied to the indol-2-one scaffold, the absence of specific data for This compound prevents a detailed analysis as requested. Future research may focus on this specific compound, at which point a comprehensive computational profile can be established.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Indol-2-one (B1256649) Analogues

The synthesis of indol-2-one derivatives is a dynamic field, with continuous innovation aimed at improving efficiency, diversity, and stereoselectivity. Future efforts concerning 7-Chloro-3-(3-methylanilino)indol-2-one and its analogs should focus on developing more advanced and sustainable synthetic routes.

One promising direction is the application of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. Palladium-catalyzed methods, such as the Sonogashira coupling followed by aminopalladation and reductive elimination, have proven effective for creating 2,3-substituted indoles and could be adapted for the synthesis of novel this compound derivatives. organic-chemistry.org

Furthermore, the use of green chemistry principles, such as ultrasound and deep eutectic solvents (DES), has shown potential in accelerating reaction times and increasing yields for related heterocyclic structures. mdpi.com Exploring these techniques for the synthesis of indol-2-ones could lead to more environmentally friendly and cost-effective manufacturing processes. mdpi.com The development of one-pot syntheses and domino reactions will also be instrumental in generating libraries of analogs for structure-activity relationship (SAR) studies. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Relevant Analogs |

| Palladium-Catalyzed Domino Reactions | High efficiency, regioselectivity | 2,3-Substituted indoles |

| Ultrasound and Deep Eutectic Solvents | Faster reaction times, higher yields, green chemistry | Thiazole-indole derivatives |

| Multi-Component Reactions | Molecular diversity, step economy | Spirooxindoles |

Exploration of New Biological Targets and Disease Indications

Indole (B1671886) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.commdpi.comresearchgate.net A key future direction for this compound is the systematic screening against a broad range of biological targets to uncover novel therapeutic applications.

In oncology, indol-2-ones have been shown to target protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.comnih.gov Future research should investigate the inhibitory potential of this compound against these and other cancer-related targets, such as MDM2. rug.nl Given the rise of antibiotic resistance, exploring its efficacy against bacterial targets like DNA gyrase is also a high priority. nih.gov

Moreover, the anti-inflammatory potential of indol-2-one derivatives warrants further investigation. nih.govresearchgate.net Studies could focus on their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov The versatility of the indole scaffold also suggests potential applications in neurodegenerative diseases, such as Alzheimer's, by targeting enzymes like acetylcholinesterase (AChE). nih.gov

Advanced Mechanistic Elucidation Studies

A deeper understanding of the mechanism of action at the molecular level is crucial for the rational design of more potent and selective analogs. Future mechanistic studies on this compound should employ a combination of biophysical, biochemical, and cell-based assays.

Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the key molecular interactions. Investigating the interaction of these compounds with biomacromolecules like DNA and bovine serum albumin (BSA) can also shed light on their pharmacokinetic and pharmacodynamic properties. nih.gov

Furthermore, studies on 3,3-disubstituted 2-indolinones have provided mechanistic evidence for the utility of indol-2-one intermediates in the total synthesis of complex natural products. psu.eduresearchgate.net Applying similar investigative strategies to this compound could reveal novel reactive intermediates and synthetic pathways.

Integration of In Silico and Experimental Approaches for Rational Design

The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. espublisher.com For this compound, in silico approaches can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. fums.ac.ir

Molecular docking studies can predict the binding modes of indol-2-one derivatives within the active sites of various biological targets, helping to prioritize compounds for synthesis and biological evaluation. rug.nlnih.gov Quantitative Structure-Activity Relationship (QSAR) analysis can identify the key structural features that contribute to the biological activity of these compounds. nih.govresearchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of the interactions and the conformational changes that may occur upon binding. espublisher.comfums.ac.ir The predictions from these computational models can then be validated through experimental testing, creating a feedback loop that facilitates the rational design of next-generation indol-2-one-based therapeutics.

| In Silico Technique | Application in Drug Design |

| Molecular Docking | Prediction of binding modes and affinity |

| QSAR | Identification of key structural features for activity |

| Molecular Dynamics | Analysis of ligand-receptor complex stability |

Collaborative Research Opportunities

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Advancing the research on this compound and its analogs will benefit from partnerships between academic institutions, research centers, and pharmaceutical companies.

Networks focused on heterocyclic chemistry provide platforms for sharing knowledge, resources, and expertise. europa.eu Such collaborations can facilitate access to specialized equipment, such as high-throughput screening facilities and advanced analytical instruments. europa.eu International collaborations can also bring together diverse perspectives and skill sets, fostering innovation in areas such as rational drug design and the development of novel synthetic methodologies. esisresearch.org

Furthermore, funding opportunities from governmental agencies and private foundations can support translational research aimed at moving promising compounds from the laboratory to clinical trials. schrodinger.com Establishing a consortium of researchers with interests in indol-2-one chemistry and biology could create a synergistic environment for the rapid advancement of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-3-(3-methylanilino)indol-2-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of indole derivatives using NaH in DMF (as described in ) ensures efficient reaction control. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Maintaining 30–50°C prevents side reactions.

- Purification : Flash chromatography or recrystallization improves purity.

- Yields >90% are achievable with stoichiometric balancing of reagents like 3-methylaniline and chloroindole precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Melting point analysis : Compare observed values with literature (e.g., discrepancies up to 10°C may indicate impurities, as noted in ).

- Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).

- IR : Confirm carbonyl stretches (~1697 cm⁻¹) and NH groups (~3406 cm⁻¹).

- Mass spectrometry : HR-ESI-MS provides exact mass validation (e.g., molecular ion [M+H]⁺ matching theoretical values) .

Q. What biochemical assays are suitable for initial activity screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs:

- Kinase inhibition : Use p38 MAP kinase assays (see for protocols with SKF-86002 analogs).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Binding studies : Fluorescence polarization or SPR to measure affinity for targets like ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or physicochemical data for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable). highlights the use of PDB structural data for validation.

- Batch variability analysis : Compare multiple synthetic batches via HPLC-MS to isolate impurities.

- Computational validation : DFT calculations (e.g., Gaussian software) predict NMR shifts and optimize geometry, reducing experimental ambiguity .

Q. What computational strategies are recommended for predicting biological targets or mechanisms of action?

- Methodological Answer :

- Molecular docking : Use PDB structures (Burley et al., 2018) and MOE software to simulate ligand-receptor interactions (e.g., ATP-binding sites in kinases).

- Pharmacophore modeling : Align functional groups with known inhibitors (e.g., indole-based MAP kinase inhibitors in ).

- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., chloro, methyl groups) via methods in and .

- Biological profiling : Test analogs in dose-response assays (e.g., IC₅₀ shifts with methyl-to-fluoro substitutions).

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic/steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.